- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J., Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316

Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)

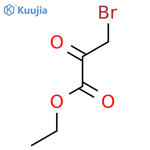

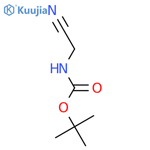

![ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/96929-05-4x500.png)

96929-05-4 structure

商品名:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

CAS番号:96929-05-4

MF:C12H18N2O4S

メガワット:286.347321987152

MDL:MFCD09878704

CID:822558

PubChem ID:9925901

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate

- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate

- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate

- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate

- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane

- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole

- Boc-Gly-Cys(Thz)-OEt

- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate

- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c

- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

- PubChem17857

- IIBLNWWFRAOZDR-UHFFFAOYSA-N

- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)

- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate

- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate

- DTXSID90432932

- DS-10967

- J-520565

- 96929-05-4

- C12H18N2O4S

- EN300-132092

- SY006817

- AB53961

- AKOS015920359

- CHEMBL3221668

- SCHEMBL7145374

- DB-080441

- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE

- CS-W022640

- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate

- MFCD09878704

-

- MDL: MFCD09878704

- インチ: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)

- InChIKey: IIBLNWWFRAOZDR-UHFFFAOYSA-N

- ほほえんだ: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 286.09900

- どういたいしつりょう: 286.09872823g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 106

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 401.4±25.0 °C at 760 mmHg

- フラッシュポイント: 196.5±23.2 °C

- 屈折率: 1.522

- PSA: 105.76000

- LogP: 2.73540

- じょうきあつ: 0.0±0.9 mmHg at 25°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132092-1.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-132092-5.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 5.0g |

$493.0 | 2023-02-15 | |

| Chemenu | CM190379-250mg |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 98% | 250mg |

$*** | 2023-05-04 | |

| TRC | E921710-100mg |

Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 100mg |

$ 70.00 | 2022-06-05 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 97% | 1g |

¥3480.09 | 2025-01-20 | |

| eNovation Chemicals LLC | Y0981459-5g |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 5g |

$450 | 2024-08-02 | |

| Fluorochem | 093215-1g |

Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

£95.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196123-100mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 100mg |

¥185.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 200mg |

317.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y1125316-5g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 95% | 5g |

$1595 | 2023-05-18 |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

リファレンス

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

リファレンス

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (1998), 601-607

合成方法 4

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C

1.2 8 h, rt

1.2 8 h, rt

リファレンス

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein, Journal of Medicinal Chemistry, 2018, 61(3), 834-864

合成方法 5

はんのうじょうけん

1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C

リファレンス

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

合成方法 6

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt

リファレンス

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

合成方法 7

はんのうじょうけん

1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux

リファレンス

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

合成方法 8

はんのうじょうけん

1.1 Solvents: Diethyl ether

リファレンス

- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformation, Tetrahedron, 1986, 42(10), 2695-702

合成方法 9

はんのうじょうけん

1.1 Solvents: Diethyl ether

リファレンス

- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptides, Journal of Organic Chemistry, 1985, 50(15), 2787-8

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

リファレンス

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

合成方法 11

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C

リファレンス

- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin A, Journal of the American Chemical Society, 2016, 138(16), 5426-5432

合成方法 12

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux

リファレンス

- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997

合成方法 13

はんのうじょうけん

1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate

1.2 Reagents: Lawesson's reagent

1.3 -

1.2 Reagents: Lawesson's reagent

1.3 -

リファレンス

- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agents, MedChemComm, 2014, 5(9), 1309-1316

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

リファレンス

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

合成方法 15

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C

1.2 0 °C; 3 h, rt

1.2 0 °C; 3 h, rt

リファレンス

- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities, Journal of Medicinal Chemistry, 2015, 58(19), 7672-7680

合成方法 16

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt

リファレンス

- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity Relationships, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485

合成方法 17

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C

リファレンス

- Synthesis and biological activity of largazole and derivatives, Angewandte Chemie, 2008, 47(34), 6483-6485

合成方法 18

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

リファレンス

- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitor, Organic Process Research & Development, 2018, 22(2), 190-199

合成方法 19

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

リファレンス

- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406

合成方法 20

はんのうじょうけん

1.1 Solvents: Diethyl ether

リファレンス

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

合成方法 21

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

リファレンス

- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin A, Tetrahedron, 2018, 74(5), 549-555

合成方法 22

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

リファレンス

- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly Line, Journal of the American Chemical Society, 2002, 124(38), 11272-11273

合成方法 23

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol

リファレンス

- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistry, ACS Medicinal Chemistry Letters, 2013, 4(1), 132-136

合成方法 24

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt

リファレンス

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

合成方法 25

はんのうじょうけん

リファレンス

- Product class 17: thiazoles, Science of Synthesis, 2002, 11, 627-833

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials

- Boc-glycine

- L-Cysteine ethyl ester HCl

- ethyl 3-bromo-2-oxopropanoate

- N-Boc-2-aminoacetonitrile

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 関連文献

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate) 関連製品

- 37095-43-5(5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine)

- 1261905-69-4(2-(2-Formylthiophen-4-YL)-6-methylbenzoic acid)

- 1905395-21-2((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid)

- 2229542-37-2(2-(2-azidoethyl)-1,3-difluoro-5-methylbenzene)

- 1261939-35-8(3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid)

- 1220032-73-4(3-2-Bromo-4-(sec-butyl)phenoxypiperidinehydrochloride)

- 1494326-33-8(2-Amino-3-(3-fluoro-2-methoxyphenyl)propan-1-ol)

- 1250956-13-8(2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine)

- 894048-57-8(N-(3,4-dimethoxyphenyl)-2-{6-(4-ethylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

- 2229365-16-4(2-(2-bromopropyl)-1,5-difluoro-3-methoxybenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):206.0